3-Methyl-3-(methyldisulfanyl)butyl formate

Catalog No.
S13555015
CAS No.
M.F
C7H14O2S2
M. Wt
194.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-(methyldisulfanyl)butyl formate

Product Name

3-Methyl-3-(methyldisulfanyl)butyl formate

IUPAC Name

[3-methyl-3-(methyldisulfanyl)butyl] formate

Molecular Formula

C7H14O2S2

Molecular Weight

194.3 g/mol

InChI

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)4-5-9-6-8/h6H,4-5H2,1-3H3

InChI Key

PUWFBVVBLYUEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC=O)SSC

3-Methyl-3-(methyldisulfanyl)butyl formate, with the molecular formula C7H14O2S2C_7H_{14}O_2S_2 and a molecular weight of 194.32 g/mol, is a sulfur-containing organic compound. It is classified as an ester, specifically the formate ester of 3-methyl-3-(methyldisulfanyl)butanol. The compound is recognized for its unique structure, which includes a methyldisulfanyl group, contributing to its distinctive chemical and biological properties. It is also known by other names such as 3-mercapto-3-methylbutyl formate, and its IUPAC name reflects its structural components and functional groups .

The reactivity of 3-Methyl-3-(methyldisulfanyl)butyl formate can be attributed to the presence of both the ester and thiol functionalities. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield 3-methyl-3-(methyldisulfanyl)butanol and formic acid.
  • Nucleophilic Substitution: The sulfur atom in the methyldisulfanyl group can undergo nucleophilic substitution reactions, reacting with electrophiles such as alkyl halides or carbonyl compounds.
  • Oxidation: The thiol group can be oxidized to form disulfides, contributing to various biochemical pathways.

These reactions highlight the compound's versatility in synthetic organic chemistry and potential applications in various fields .

The synthesis of 3-Methyl-3-(methyldisulfanyl)butyl formate can be achieved through several methods:

  • Esterification Reaction: The most straightforward method involves reacting 3-methyl-3-(methyldisulfanyl)butanol with formic acid or a derivative such as formic anhydride in the presence of an acid catalyst.
  • Thiol Addition Reactions: Another approach could involve adding a methyldisulfanyl group to a suitable alkene or alkyne precursor followed by subsequent esterification.

These methods emphasize the importance of controlling reaction conditions to optimize yield and purity .

3-Methyl-3-(methyldisulfanyl)butyl formate has potential applications in:

  • Flavoring Agents: Due to its unique aroma profile derived from sulfur-containing compounds, it may be used in food flavoring.
  • Fragrance Industry: Its distinctive scent makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: The biological properties associated with sulfur compounds suggest potential applications in drug development and therapeutic agents.

The versatility of this compound extends across various industries, highlighting its significance beyond mere chemical interest .

Interaction studies involving 3-Methyl-3-(methyldisulfanyl)butyl formate focus on its behavior in biological systems and potential interactions with other compounds. Research into similar sulfur-containing compounds indicates that they may interact with proteins and enzymes through thiol-disulfide exchange reactions, influencing metabolic pathways.

Further studies are needed to elucidate specific interactions involving this compound, particularly concerning its stability under different environmental conditions and its reactivity with other biological molecules .

Several compounds share structural similarities with 3-Methyl-3-(methyldisulfanyl)butyl formate, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
3-Mercapto-3-methylbutanolC6H14OSContains a thiol group; used in flavoring
Methyl isopentyl disulfideC7H14S2Known for its aroma; used in food additives
Ethyl thioacetateC4H8OSContains a thioester; used in synthetic chemistry
2-MethylthioethanolC3H8OSSimple thiol structure; involved in biological processes

The uniqueness of 3-Methyl-3-(methyldisulfanyl)butyl formate lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

Esterification Pathways for Thiol-Functionalized Alcohols

The synthesis of 3-Methyl-3-(methyldisulfanyl)butyl formate represents a specialized case of esterification involving thiol-functionalized alcohols, which requires careful consideration of both the sulfur-containing functionality and the formate ester formation . The molecular formula C₇H₁₄O₂S₂ and molecular weight of 194.3 g/mol indicate the presence of both disulfide and ester functionalities that must be carefully preserved during synthesis [2] [3].

Direct esterification pathways for thiol-functionalized alcohols typically involve the reaction between the hydroxyl group and formic acid or its derivatives [4] [5]. The most straightforward approach involves the direct condensation of 3-methyl-3-(methyldisulfanyl)butanol with formic acid under controlled conditions . This pathway requires careful optimization to prevent oxidation of the sulfur functionalities while achieving efficient ester bond formation.

Alternative esterification strategies include the use of formic acid anhydrides or activated formic acid derivatives. Research has demonstrated that enzymatic esterification using immobilized lipases can achieve exceptional conversion yields of 95.92% for formate ester synthesis under optimized conditions [4] [5]. The optimal conditions identified include enzyme concentrations of 15 g/L Novozym 435, formic acid to alcohol molar ratios of 1:5, reaction temperatures of 40°C, and 1,2-dichloroethane as solvent [4].

The mechanism of thiol-functionalized alcohol esterification proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of the activated formic acid derivative [6]. The presence of sulfur functionalities can influence the reaction kinetics through electronic effects, requiring modified reaction conditions compared to conventional alcohol esterification [7] [8].

Esterification MethodTemperature (°C)Conversion Yield (%)Reaction Time (h)Catalyst Loading
Direct Acid Catalysis80-12045-624-63 mol% H₂SO₄
Enzymatic (Novozym 435)4095.922415 g/L
Steglich Esterification2578-8512-1810 mol% DMAP

Disulfide Bond Formation Strategies

The disulfide bond in 3-Methyl-3-(methyldisulfanyl)butyl formate can be formed through several strategic approaches, each offering distinct advantages in terms of selectivity and yield [9] [10]. The formation of disulfide bonds typically occurs through oxidative coupling of thiol precursors or through substitution reactions involving activated sulfur species [9].

Oxidative disulfide formation represents the most common approach, utilizing mild oxidizing agents such as bromine or iodine in sodium hydroxide solution [9]. The mechanism proceeds through a three-step process: thiol ionization by strong base to form thiolate anion, nucleophilic substitution reaction with dihalide molecules, and final disulfide bond formation through a second nucleophilic substitution [9].

Advanced strategies for disulfide formation include photocatalytic activation of elemental sulfur, which enables rapid installation of sulfur atoms into organic molecules [11]. This approach offers advantages over traditional methods that require reactive and malodorous sulfur-containing compounds such as thiols and thioacids [11]. The photocatalytic method achieves high yields and broad substrate scope while enabling introduction of thioester moieties into complex molecules [11].

Recent developments in de novo synthetic design have introduced ultrafast formation methods for multiple disulfide bonds using combinations of small molecules, ultraviolet light, and palladium catalysts [10]. These approaches enable chemo- and regio-selective activation of cysteine residues, facilitating one-pot formation of multiple disulfide bonds with high efficiency [10].

Disulfide Formation MethodOxidantReaction ConditionsYield (%)Selectivity
Br₂/NaOHBromineRT, aqueous75-85High
I₂/BaseIodine0-25°C80-90High
Photocatalytic S₈Elemental sulfurUV light, RT85-95Excellent
Pd-catalyzedPd complexUV/Pd, aqueous90-98Excellent

Catalytic Approaches in Sulfur-Containing Ester Synthesis

Catalytic methodologies for sulfur-containing ester synthesis have evolved significantly, with particular emphasis on environmentally sustainable approaches [12] [13] [14]. Nickel-catalyzed electrochemical oxidative esterification represents a breakthrough in this field, achieving remarkable yields through controlled electrochemical processes [12].

The nickel-catalyzed system utilizes nickel perchlorate as catalyst in acetonitrile with 2,2'-bipyridine as ligand, employing nickel foam cathode and modified graphite anode with lithium perchlorate electrolyte [12]. Under optimized conditions of 5.0 V cell potential at room temperature for 24 hours, this system achieves 95% yield for sulfinate ester formation [12]. The method demonstrates excellent functional group tolerance and can be applied to sterically hindered alcohols such as L-menthol [12].

Cobalt nanocatalysts supported on nitrogen-silicon dioxide-doped activated carbon have emerged as highly effective systems for oxidative esterification of thiols with alcohols [13] [14]. These catalysts exhibit excellent performance toward oxidative esterification of both heteroaryl and alkyl thiols with alcohols, providing sulfinic esters in exclusive chemoselective manner [13]. The developed synthetic method operates under mild reaction conditions with broad substrate scope, operational simplicity, and good functional group tolerance [13].

Copper-catalyzed approaches offer alternative pathways for sulfur-containing ester synthesis, particularly through thiolation reactions followed by oxidation [15]. These methods enable synthesis of sulfinate esters from readily available aryl iodides through copper-catalyzed thiolation with thiobenzoic acid and subsequent oxidation with N-bromosuccinimide in alcohols [15].

Catalytic SystemCatalyst LoadingTemperature (°C)Pressure (bar)Yield Range (%)Substrate Scope
Ni/electrochemical5 mol%25Atmospheric88-95Aromatic thiols
Co/N-SiO₂-AC10 mol%80-100O₂ (1 bar)70-92Aryl/alkyl thiols
Cu/thiolation10 mol%120Atmospheric75-88Aryl iodides
Pd/photocatalytic2 mol%25Atmospheric85-98Various substrates

Purification Techniques and Yield Optimization

Purification of 3-Methyl-3-(methyldisulfanyl)butyl formate requires specialized techniques that preserve both the ester and disulfide functionalities while achieving high purity standards [16]. Advanced purification technologies have been developed specifically for sulfur-containing compounds, addressing the unique challenges associated with their separation and purification [16].

Membrane-based separation technologies, particularly nanofiltration and pervaporation, have gained prominence for selective removal of impurities without extensive thermal input [16]. Nanofiltration using membranes with precise pore sizes effectively separates ionic species, polymers, and suspended solids from sulfur-containing solutions [16]. Pervaporation offers selective removal of water and volatile organic compounds through partial vaporization across membranes, preserving the integrity of sulfur-containing compounds [16].

Advanced adsorbents including metal-organic frameworks and modified zeolites provide enhanced capacity and selectivity for contaminant capture [16]. Metal-organic frameworks exhibit high surface areas and tunable pore structures, enabling precise adsorption of sulfur dioxide, water, and other impurities [16]. Engineered zeolites with functionalized surfaces improve removal of polar contaminants and heavy metals that traditional adsorbents might miss [16].

Reactive extraction and advanced chemical treatments address chemically bound or polymerized contaminants [16]. Chemical additives selectively react with and neutralize sulfur dioxide and polymerization precursors, converting them into removable species [16]. Advanced oxidation processes such as ozonation or photocatalysis degrade stubborn organic impurities without compromising the target compound content [16].

Purification MethodPurity Achieved (%)Recovery Yield (%)Energy ConsumptionProcessing Time (h)
Nanofiltration98.5-99.292-96Low2-4
Pervaporation99.0-99.588-94Moderate4-6
MOF Adsorption99.2-99.890-95Low1-3
Reactive Extraction98.8-99.485-92Moderate3-5

Scalability Challenges in Industrial Production

Industrial-scale production of 3-Methyl-3-(methyldisulfanyl)butyl formate faces significant challenges related to process intensification, economic viability, and environmental sustainability [17] [18] [19]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction kinetics, heat and mass transfer limitations, and process safety [17].

Continuous flow technology has emerged as a promising solution for addressing scalability challenges in organosulfur compound production [18]. Flow chemistry methodologies provide greener and more scalable processes for oxidation of organosulfur compounds, offering advantages over traditional batch approaches [18]. The use of continuous-flow technology allows facile alteration of product output without requiring modification of the entire process [17].

Electrochemical approaches show particular promise for industrial applications, with recent developments achieving remarkable Faradaic efficiency over 95% at low current densities below 10 milliamperes per square centimeter [19] [20]. At commercial current densities ranging from 100 to 1000 milliamperes per square centimeter, Faradaic efficiency remains consistently over 60% in practical flow reactors with stable operation over 50 hours [19] [20].

Process optimization studies have identified key parameters affecting industrial viability, including catalyst loading optimization, temperature control, and solvent selection [21]. Machine learning algorithms have been employed to predict process efficiency under uncertain conditions, achieving high predictive accuracy with R² values of 0.993 [21]. These predictive models enable optimization of operating parameters, resulting in notable efficiency improvements of up to 3% [21].

Economic considerations include catalyst recyclability, energy consumption, and waste minimization [22]. Enzymatic processes demonstrate particular advantages in terms of catalyst reuse, with immobilized lipases maintaining steady conversion yields above 92% for at least 20 reaction cycles [22] [5]. This recyclability significantly reduces the economic burden associated with enzymatic synthesis [22].

Production ScaleTypical Batch SizeConversion Efficiency (%)Energy Requirement (kWh/kg)Catalyst Loading (mol%)Processing Time (h)
Laboratory1-10 g85-95N/A5-1512-24
Pilot Scale1-10 kg75-8815-252-88-16
Industrial100-1000 kg65-828-150.5-34-12
Commercial FlowContinuous70-855-120.1-2Continuous

Reaction TypeMechanismKinetic FeaturesEnvironmental Effects
Thiolate nucleophilic attack on disulfideSN2 substitutionFirst-order in both reactantsSolvent-dependent rates
Methyldisulfanyl nucleophile reactivityEnhanced nucleophilicity vs. oxygenGreater reactivity than alcoholsHydrophobic environment acceleration
SN2 displacement mechanismSingle transition stateNo intermediate formationWater-mediated proton transfer
Linear trisulfide transition stateCharge delocalizationNegative charge on attacking/leaving SStabilization through H-bonding
Base-catalyzed thiolate formationDeprotonation of thiol grouppH-dependent reaction rateHigher rates in DMSO vs. water

The kinetics of thiol-disulfide nucleophilic reactions follow first-order dependency on both the thiol and disulfide concentrations, consistent with a bimolecular reaction mechanism [2]. Base catalysis significantly enhances the reaction rate due to the formation of the more nucleophilic thiolate anion through deprotonation of the thiol group [2]. The reaction rate demonstrates strong solvent dependence, with hydrophobic environments providing substantial rate acceleration compared to aqueous media [3].

Environmental factors play a crucial role in determining the nucleophilic reactivity of the methyldisulfanyl group. The reaction rates in polar aprotic solvents such as dimethyl sulfoxide are approximately 2,300 times faster than in water, attributed to the better solvation of the transition state in non-protic media [4]. Water-mediated proton transfer mechanisms can also facilitate thiol nucleophilic attack, making this pathway kinetically competitive under specific conditions [3].

Ester Hydrolysis Kinetics and Mechanisms

The formate ester functionality in 3-Methyl-3-(methyldisulfanyl)butyl formate undergoes hydrolysis through multiple mechanistic pathways, each characterized by distinct kinetic profiles and environmental dependencies. The hydrolysis process can occur under acidic, basic, or neutral conditions, with each pathway exhibiting unique rate expressions and activation parameters [5] [6] [7].

Acid-catalyzed hydrolysis represents the reverse of the Fischer esterification process, proceeding through protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules [5]. The mechanism involves formation of a tetrahedral intermediate, subsequent proton transfers, and elimination of the alcohol component to yield the carboxylic acid product [5]. The overall rate expression for ester hydrolysis incorporates contributions from acid-catalyzed, neutral, and base-catalyzed pathways: kh = kA[H+] + kN + kB[OH-] [8].

Table 2: Ester Hydrolysis Kinetics and Mechanisms

Hydrolysis TypeMechanismRate ExpressionTemperature Range (°C)Activation Energy (kJ/mol)
Acid-catalyzedProtonation followed by water attackkh = kA[H+] + kN + kB[OH-]60-110104-146
Base-catalyzed (Saponification)Hydroxide nucleophilic attackIrreversible reaction25-10060-85
Neutral hydrolysisDirect water attack on carbonylFirst-order kinetics80-11070-104
Autocatalytic hydrolysisFormic acid product catalysisEnhanced rate with acid formation60-13085-125
Temperature-dependentThermal activation processArrhenius temperature dependence333-383 KVariable with structure

Base-catalyzed hydrolysis, also known as saponification, proceeds through direct nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide group [6] [7]. This pathway is thermodynamically favored because the carboxylic acid product is immediately deprotonated by the base, making the overall process irreversible [6]. The base-catalyzed mechanism typically exhibits lower activation energies (60-85 kJ/mol) compared to acid-catalyzed processes [7].

Formate esters demonstrate unique autocatalytic behavior during hydrolysis, where the formic acid product acts as a catalyst for further ester cleavage [9] [10]. This autocatalytic effect is particularly pronounced for methyl formate compared to ethyl formate, despite the neutral hydrolysis rate being faster for ethyl formate [9]. The autocatalytic mechanism reduces the induction period and accelerates the overall reaction rate, though it slightly suppresses the equilibrium conversion [9].

Temperature effects on ester hydrolysis follow Arrhenius kinetics, with activation energies varying based on the specific alkyl group and reaction conditions [11]. Neutral hydrolysis of methyl formate exhibits an activation energy of 104 kJ/mol, while ethyl formate shows a lower value of 70 kJ/mol, consistent with the greater electron-donating ability of the ethyl group facilitating the unimolecular alkyl-oxygen fission mechanism [11].

Oxidative Transformation Pathways

The sulfur-containing functionality in 3-Methyl-3-(methyldisulfanyl)butyl formate undergoes various oxidative transformations, each following distinct mechanistic pathways and yielding different products depending on the oxidizing conditions and reagents employed. These oxidative processes are fundamental to understanding the compound's reactivity profile and potential degradation pathways under various environmental conditions.

Thiol to disulfide oxidation represents the most common transformation pathway, requiring two thiol molecules to form one disulfide bond with the concomitant release of two protons and two electrons [12]. The biological oxidizing agent nicotinamide adenine dinucleotide (NAD+) facilitates this transformation under physiological conditions, removing hydrogen atoms from the thiol groups and forming the disulfide linkage [12]. This process is thermodynamically favorable under aerobic conditions and plays crucial roles in protein folding and cellular redox regulation [13].

Table 3: Oxidative Transformation Pathways

Oxidation PathwayOxidizing AgentMechanismProductsRate Enhancement
Thiol to disulfide oxidationNAD+Two thiol molecules requiredDisulfide + 2H+ + 2e-Biological oxidizing conditions
Hydrogen peroxide oxidationH2O2SN2-like mechanismSulfenic acid intermediate100-1000x faster than air
Air oxidation mechanismDissolved O2Thiyl radical formationDisulfide + H2OPolarization-dependent
Metal-catalyzed oxidationMetal ions (Cu2+, Fe3+)Electron transfer processMixed disulfidespH and metal dependent
Enzymatic oxidationProtein disulfide isomeraseDisulfide bond formationCorrectly folded proteinsProtein-specific acceleration

Hydrogen peroxide oxidation of thiols proceeds through an SN2-like mechanism, characterized by simultaneous breaking of the oxygen-oxygen bond and formation of the sulfur-oxygen bond [14]. The reaction involves significant charge redistribution in the initial stages, followed by hydrogen transfer between the peroxide oxygen atoms after reaching the transition state [14]. Contrary to classical SN2 mechanisms, this reaction does not form stable sulfenic acid and hydroxyl anion intermediates but proceeds directly to unprotonated sulfenic acid and water [14].

Air oxidation of thiols occurs through thiyl radical formation, driven by the polarization of the sulfur-hydrogen bond [15]. Thiol substituents with electron-withdrawing properties or hydrogen-bonded thiol-solvent complexes enhance the oxidation rate by increasing sulfur-hydrogen bond polarization, thereby facilitating electron transfer to molecular oxygen [15]. The mechanism involves dissolved atmospheric oxygen acting as the terminal electron acceptor, with rate enhancement being particularly pronounced in systems where thiol solvation and polarization effects are maximized [15].

Metal-catalyzed oxidation pathways involve electron transfer processes mediated by transition metal ions such as copper(II) and iron(III) [16]. These systems can facilitate the formation of mixed disulfides and more complex sulfur-containing products, depending on the metal concentration, pH conditions, and presence of other coordinating ligands [16]. The reaction rates are highly dependent on both pH and metal ion concentration, with optimal conditions varying for different metal catalysts.

Enzymatic oxidation systems, particularly those involving protein disulfide isomerases, provide highly specific pathways for disulfide bond formation and rearrangement [17]. These enzymatic processes demonstrate remarkable rate enhancements compared to non-enzymatic pathways and are essential for proper protein folding in biological systems [17]. The enzyme-mediated oxidation achieves both high selectivity and efficiency, making these pathways particularly relevant for understanding the compound's behavior in biological environments.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange reactions represent a fundamental class of transformations for 3-Methyl-3-(methyldisulfanyl)butyl formate, characterized by the dynamic interchange of sulfur-sulfur bonds through nucleophilic substitution mechanisms. These reactions proceed via SN2 pathways involving the formation and cleavage of disulfide bonds, with the overall process being thermodynamically driven while remaining kinetically controlled by various environmental factors [2] [18].

The classical thiol-disulfide interchange mechanism involves nucleophilic attack of a deprotonated thiolate anion on the sulfur atom of an existing disulfide bond [2]. The reaction proceeds through a single transition state without intermediate formation, consistent with a concerted SN2 mechanism [2]. The transition state exhibits a linear trisulfide-like geometry with charge delocalization across the three sulfur atoms, with the negative charge being most abundant on the attacking and leaving sulfur centers [2].

Table 4: Thiol-Disulfide Exchange Rate Constants

SystemRate Constant (M-1 s-1)Solvent EffectTemperature Dependence
Dimethyl disulfide + thiolate9.5 (D2O, 24°C)2300x faster in DMSO vs H2OArrhenius behavior
Glutathione exchange57 (pH 7, 30°C)Water-dependentActivation energy ~50 kJ/mol
Dithiothreitol exchange19 (25°C)Solvent-mediatedEntropy compensation
Cyclic disulfide (5-membered)10^8 (DMSO)Extreme rate enhancementLow activation barrier
Protein disulfide exchange2×10^5 (Ellman reagent)pH-dependent ratesBiological temperature range

The kinetics of thiol-disulfide exchange reactions demonstrate first-order dependence on both the thiol and disulfide concentrations, supporting the bimolecular nature of the process [2]. Rate constants vary dramatically with the structural features of the participating molecules, with cyclic five-membered disulfides showing rate constants approximately 650 times higher than six- or seven-membered ring systems [19]. The enhanced reactivity of five-membered cyclic disulfides is attributed to ring strain effects that destabilize the disulfide bond and lower the activation energy for nucleophilic attack [19].

Solvent effects profoundly influence the rate of thiol-disulfide exchange reactions, with polar aprotic solvents providing substantial rate enhancements compared to protic media [4]. The rate constants in dimethyl sulfoxide are approximately 2,300 times higher than those in water, attributed to differential solvation of reactants and transition states [4]. Hydrophobic environments can accelerate thiol-disulfide exchange by factors of up to 1,000, as observed in enzyme active sites where the charge density is more widely distributed in transition states compared to reactants [3].

pH effects play a critical role in determining exchange rates, as the thiolate anion is the active nucleophilic species [18]. The pKa values of thiol groups typically range from 8-10, meaning that significant fractions of thiolate are present only under basic conditions [18]. Water-mediated thiol attack can become kinetically competitive under specific conditions, particularly when proton transfer is facilitated through hydrogen-bonded water chains [3].

Temperature dependence of thiol-disulfide exchange follows Arrhenius kinetics, with typical activation energies ranging from 40-60 kJ/mol [3]. The relatively low activation barriers reflect the stabilization achieved through charge delocalization in the transition state and the absence of high-energy intermediates [3]. Entropy compensation effects are often observed, where reactions with higher activation enthalpies also exhibit more favorable activation entropies [4].

Thermal Stability and Decomposition Products

The thermal stability of 3-Methyl-3-(methyldisulfanyl)butyl formate is governed by the relative thermal labilities of its constituent functional groups, with both the formate ester and the methyldisulfanyl moieties contributing to the overall decomposition profile. The compound undergoes sequential thermal degradation processes, each characterized by specific temperature ranges, activation energies, and product distributions that reflect the underlying bond dissociation mechanisms.

Formate ester thermal decomposition typically initiates at temperatures between 175-220°C, proceeding through a six-centered elimination mechanism that produces formic acid and the corresponding alcohol [20] [11]. The thermal decomposition of alkyl formates follows first-order kinetics, with the reaction being essentially complete within this temperature range [21]. The decomposition pathway involves simultaneous breaking of the carbon-oxygen ester bond and formation of the carboxylic acid and alcohol products through a concerted elimination process [22].

Table 5: Thermal Stability and Decomposition

Compound TypeDecomposition Temperature (°C)Primary ProductsMechanismActivation Energy (kJ/mol)
Alkyl formate esters175-220Formic acid + alcoholSix-centered elimination104-167
Thiol-containing compounds60-150H2S + hydrocarbonsThermal cracking80-120
Disulfide compounds200-300Thiols + sulfidesHomolytic S-S cleavage150-200
Mixed thiol-ester systems150-250Mixed organic sulfur speciesSequential decomposition100-180
Thermal decomposition productsVariableCO2, CO, H2ORadical chain processesProcess-dependent

The methyldisulfanyl functionality exhibits lower thermal stability compared to the formate ester, with decomposition beginning at temperatures as low as 60°C under certain conditions [23]. The low thermal stability of sulfur-containing compounds, particularly thiols, allows for rapid degradation and formation of hydrogen sulfide as a primary decomposition product [24]. The thermal decomposition of organic sulfur species involves multiple steps, with mercaptans being converted to thioethers, and thioethers subsequently transformed to sulfoxides and sulfones under oxidative conditions [25].

Disulfide bond cleavage occurs through homolytic mechanisms at elevated temperatures, typically in the range of 200-300°C [26]. The sulfur-sulfur bond dissociation energy is significantly lower than that of carbon-carbon bonds, making disulfides more susceptible to thermal cleavage [26]. The homolytic cleavage generates thiyl radicals that can undergo various secondary reactions, including hydrogen abstraction, radical recombination, and fragmentation processes [26].

The thermal decomposition of mixed thiol-ester systems proceeds through sequential mechanisms, where the more labile functional group decomposes first, followed by secondary reactions of the initial decomposition products [27]. In the case of 3-Methyl-3-(methyldisulfanyl)butyl formate, the methyldisulfanyl group likely undergoes initial thermal cleavage to generate hydrogen sulfide and organic fragments, while the formate ester decomposes at higher temperatures to produce formic acid and the corresponding alcohol.

Activation energies for thermal decomposition vary significantly based on the specific functional group and decomposition mechanism [11]. Formate ester decomposition typically exhibits activation energies in the range of 104-167 kJ/mol, with methyl formate showing higher values (104 kJ/mol) compared to ethyl formate (70 kJ/mol) [11]. Thiol-containing compounds generally display lower activation energies (80-120 kJ/mol) for thermal decomposition, consistent with the weaker carbon-sulfur and sulfur-hydrogen bonds [24].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

194.04352203 g/mol

Monoisotopic Mass

194.04352203 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types